Cas no 14855-40-4 (L-Serinamide,1-[(phenylmethoxy)carbonyl]-L-prolyl-L-phenylalanyl-L-histidyl-L-leucyl-L-leucyl-L-valyl-L-tyrosyl-N-2-naphthalenyl-(9CI))

L-Serinamide,1-[(phenylmethoxy)carbonyl]-L-prolyl-L-phenylalanyl-L-histidyl-L-leucyl-L-leucyl-L-valyl-L-tyrosyl-N-2-naphthalenyl-(9CI) structure
14855-40-4 structure
Nome del prodotto:L-Serinamide,1-[(phenylmethoxy)carbonyl]-L-prolyl-L-phenylalanyl-L-histidyl-L-leucyl-L-leucyl-L-valyl-L-tyrosyl-N-2-naphthalenyl-(9CI)
Numero CAS:14855-40-4
MF:C67H83N11O12
MW:1234.44243645668
CID:120676
PubChem ID:133109924

L-Serinamide,1-[(phenylmethoxy)carbonyl]-L-prolyl-L-phenylalanyl-L-histidyl-L-leucyl-L-leucyl-L-valyl-L-tyrosyl-N-2-naphthalenyl-(9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • L-Serinamide,1-[(phenylmethoxy)carbonyl]-L-prolyl-L-phenylalanyl-L-histidyl-L-leucyl-L-leucyl-L-valyl-L-tyrosyl-N-2-naphthalenyl-(9CI)
    • L-Serinamide,1-[(phenylmethoxy)carbonyl]-L-prolyl-L-phenylalanyl-L-histidyl-L-leucyl-L-leucyl-L-valyl-L-tyrosyl-N-2-naphthale
    • Z-PFHLLVYS-βNA
    • Z-PRO-PHE-HIS-LEU-LEU-VAL-TYR-SER-BETANA
    • Z-PRO-PHE-HIS-LEU-LEU-VAL-TYR-SER-BNA
    • CBZ-PRO-PHE-HIS-LEU-LEU-VAL-TYR-SER-BETA-NAPHTHYLAMIDE
    • CBZ-L-PRO-PHE-HIS-LEU-LEU-VAL-TYR-SER-BETA-NAPHTHYLAMIDE
    • Benzyl 2-[[1-[[1-[[1-[[1-[[1-[[1-[[3-hydroxy-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate
    • 14855-40-4
    • Inchi: InChI=1S/C67H83N11O12/c1-40(2)30-51(71-62(84)55(35-49-36-68-39-69-49)73-60(82)53(32-43-16-9-7-10-17-43)74-65(87)57-22-15-29-78(57)67(89)90-38-45-18-11-8-12-19-45)59(81)72-52(31-41(3)4)63(85)77-58(42(5)6)66(88)75-54(33-44-23-27-50(80)28-24-44)61(83)76-56(37-79)64(86)70-48-26-25-46-20-13-14-21-47(46)34-48/h7-14,16-21,23-28,34,36,39-42,51-58,79-80H,15,22,29-33,35,37-38H2,1-6H3,(H,68,69)(H,70,86)(H,71,84)(H,72,81)(H,73,82)(H,74,87)(H,75,88)(H,76,83)(H,77,85)/t51-,52-,53-,54-,55-,56-,57-,58-/m0/s1
    • Chiave InChI: IXWCYSOAJHZBPC-LEPIMFGVSA-N
    • Sorrisi: OC[C@H](NC([C@H](CC1=CC=C(O)C=C1)NC([C@@H](NC([C@H](CC(C)C)NC([C@H](CC(C)C)NC([C@H](CC1=CN=CN1)NC([C@H](CC1=CC=CC=C1)NC([C@H]1N(C(OCC2=CC=CC=C2)=O)CCC1)=O)=O)=O)=O)=O)C(C)C)=O)=O)C(NC1=CC2=CC=CC=C2C=C1)=O

Proprietà calcolate

  • Massa esatta: 1233.62279
  • Massa monoisotopica: 1233.62226713g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 11
  • Conta accettatore di obbligazioni idrogeno: 13
  • Conta atomi pesanti: 90
  • Conta legami ruotabili: 31
  • Complessità: 2340
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 8
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 8.2
  • Superficie polare topologica: 332Ų

Proprietà sperimentali

  • PSA: 331.48

L-Serinamide,1-[(phenylmethoxy)carbonyl]-L-prolyl-L-phenylalanyl-L-histidyl-L-leucyl-L-leucyl-L-valyl-L-tyrosyl-N-2-naphthalenyl-(9CI) Letteratura correlata

Fornitori consigliati
Synrise Material Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Synrise Material Co. Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
江苏科伦多食品配料有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
江苏科伦多食品配料有限公司
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd